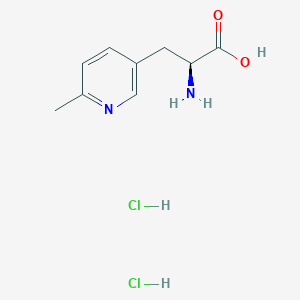
N-(7-Fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-(4-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-(4-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C17H13F2N3O2S and its molecular weight is 361.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
N-(7-Fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-(4-fluorophenyl)propanamide and its derivatives have been explored for their antimicrobial properties. A study by Alagarsamy et al. (2016) synthesized a series of thiosemicarbazide derivatives and found them effective against selective gram-positive and gram-negative bacteria through the agar dilution method (Alagarsamy et al., 2016). Similarly, Zeng et al. (2016) created arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone, which demonstrated significant activity against Ralstonia solanacearum and Gibberella zeae, exceeding that of commercial bactericides and fungicides (Zeng et al., 2016).
Synthesis and Characterization
There has been significant work in synthesizing and characterizing various derivatives of this compound. Kut et al. (2020) investigated the regioselective reaction of 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one with halogens, chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride, leading to various novel derivatives (Kut et al., 2020).
Antiviral Activities
The compound and its derivatives also show potential in antiviral applications. Selvam et al. (2007) synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones which exhibited antiviral activity against various viruses like influenza A and severe acute respiratory syndrome corona in cell culture, indicating their potential in antiviral therapy (Selvam et al., 2007).
Antitumor and Anti-inflammatory Applications
Research into the antitumor and anti-inflammatory potential of these compounds is also ongoing. Kumar et al. (2009) synthesized a variety of derivatives which showed varying degrees of anti-inflammatory activity, indicating their potential in treating inflammation-related disorders (Kumar et al., 2009). Similarly, compounds with quinazolin-4-one scaffolds have been evaluated for their antitumor activity against various cancer cell lines, showing significant activity in some cases (Mohamed et al., 2016).
Propiedades
IUPAC Name |
N-(7-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2S/c1-9(10-2-4-11(18)5-3-10)15(23)21-22-16(24)13-7-6-12(19)8-14(13)20-17(22)25/h2-9H,1H3,(H,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRVPZPRYSETSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)NN2C(=O)C3=C(C=C(C=C3)F)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
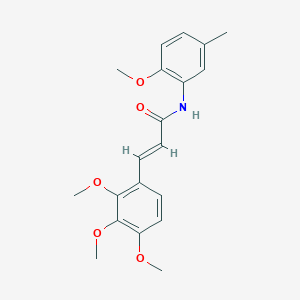
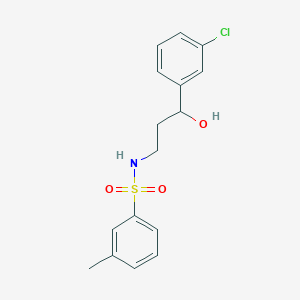
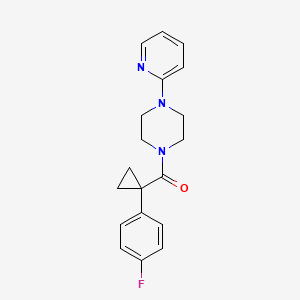
![5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2481350.png)
![2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2481351.png)
![(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2481352.png)
![N-[3-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2481354.png)
![Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2481356.png)
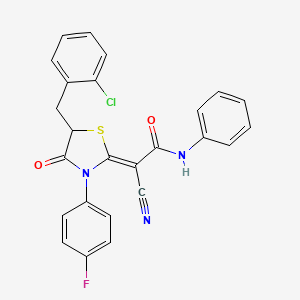
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2481358.png)
![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2481359.png)
![2-(2-Ethyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2481360.png)
![spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one](/img/structure/B2481361.png)
